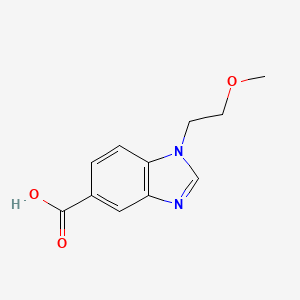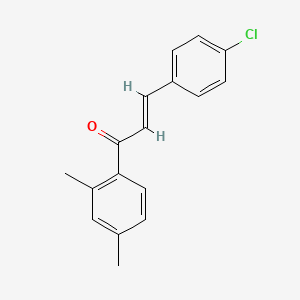
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as Clomiphene, is a synthetic non-steroidal selective estrogen receptor modulator (SERM). It is widely used in scientific research and medical applications due to its ability to regulate the production of hormones such as estrogen.
Wirkmechanismus
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovary. This binding prevents the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). FSH and LH stimulate the production of estrogen and progesterone, which are essential for ovulation.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been shown to increase the levels of FSH and LH, which in turn stimulate the production of estrogen and progesterone. This increase in hormone levels can lead to ovulation in women and an increase in testosterone production in men. 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has also been shown to have anti-estrogenic effects in some tissues, making it useful in the treatment of certain types of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is a widely used drug in scientific research due to its ability to regulate hormone levels. It is relatively easy to synthesize and has a well-established mechanism of action. However, 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can have variable effects on hormone levels depending on the individual, making it difficult to predict the outcome of experiments. Additionally, 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has a relatively short half-life, requiring frequent dosing in experiments.
Zukünftige Richtungen
There are several areas of future research for 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one. One area of interest is its potential use in the treatment of polycystic ovary syndrome (PCOS), a common condition that affects women's fertility. Additionally, 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one's anti-estrogenic effects make it a potential treatment option for certain types of breast cancer. Further research is also needed to understand the long-term effects of 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one on hormone levels and fertility.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been extensively studied in scientific research for its ability to regulate the production of hormones such as estrogen. It is commonly used in fertility treatments to induce ovulation in women with infertility issues. 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is also used in the treatment of male hypogonadism, a condition where the body does not produce enough testosterone.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHDAWCYHAWRAC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



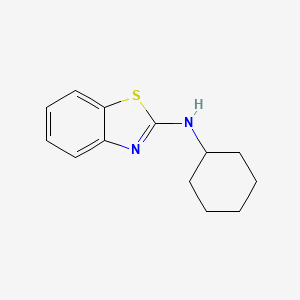

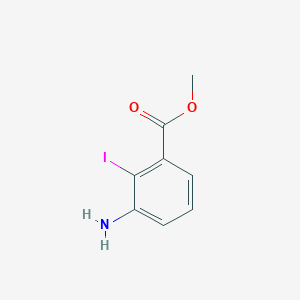
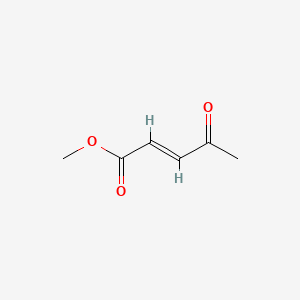
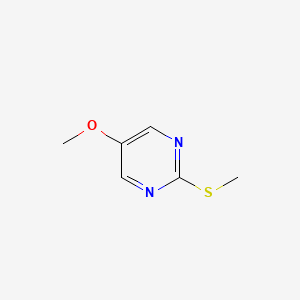
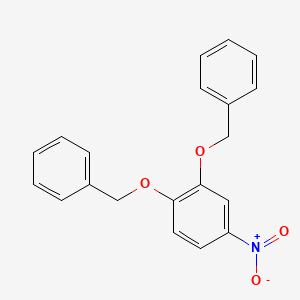



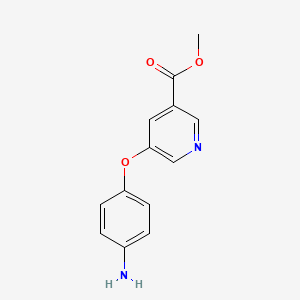
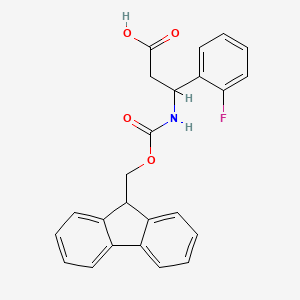
![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)
